

Downstream Effects of GPR183 Inhibition by ML401: A Technical Guide

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Compound of Interest

Compound Name: ML401

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Abstract

G protein-coupled receptor 183 (GPR183), also known as the Epstein-Barr virus-induced gene 2 (EBI2), is a critical regulator of immune cell migration and positioning. Its activation by oxysterols, primarily $7\alpha,25$ -dihydroxycholesterol ($7\alpha,25$ -OHC), orchestrates the movement of B cells, T cells, dendritic cells, and macrophages, playing a pivotal role in adaptive immunity and inflammatory responses. Consequently, GPR183 has emerged as a promising therapeutic target for a range of autoimmune and inflammatory diseases. **ML401** is a potent and selective antagonist of GPR183, offering a valuable tool for investigating the physiological and pathophysiological roles of this receptor. This technical guide provides an in-depth overview of the known and anticipated downstream effects of GPR183 inhibition by **ML401**, supported by data from related GPR183 antagonists. It includes a summary of quantitative data, detailed experimental protocols for key assays, and visualizations of the core signaling pathways and experimental workflows.

Introduction to GPR183 and its Ligand

GPR183 is a Class A G protein-coupled receptor (GPCR) highly expressed on various immune cells.^[1] Its endogenous ligand, $7\alpha,25$ -OHC, is an oxysterol produced from cholesterol through the enzymatic action of cholesterol 25-hydroxylase (CH25H) and cytochrome P450 7B1 (CYP7B1).^[2] Gradients of $7\alpha,25$ -OHC in lymphoid tissues guide the migration of GPR183-expressing cells, a process essential for mounting an effective immune response.^[1]

Dysregulation of the GPR183 signaling axis has been implicated in various inflammatory and autoimmune conditions, making its inhibition a key area of therapeutic interest.

ML401: A Potent and Selective GPR183 Antagonist

ML401 has been identified as a potent and selective chemical probe that functions as an antagonist of GPR183. It exhibits high affinity for the receptor and effectively blocks its downstream functions, such as chemotaxis.[\[3\]](#)

Quantitative Data on ML401 and Other GPR183 Antagonists

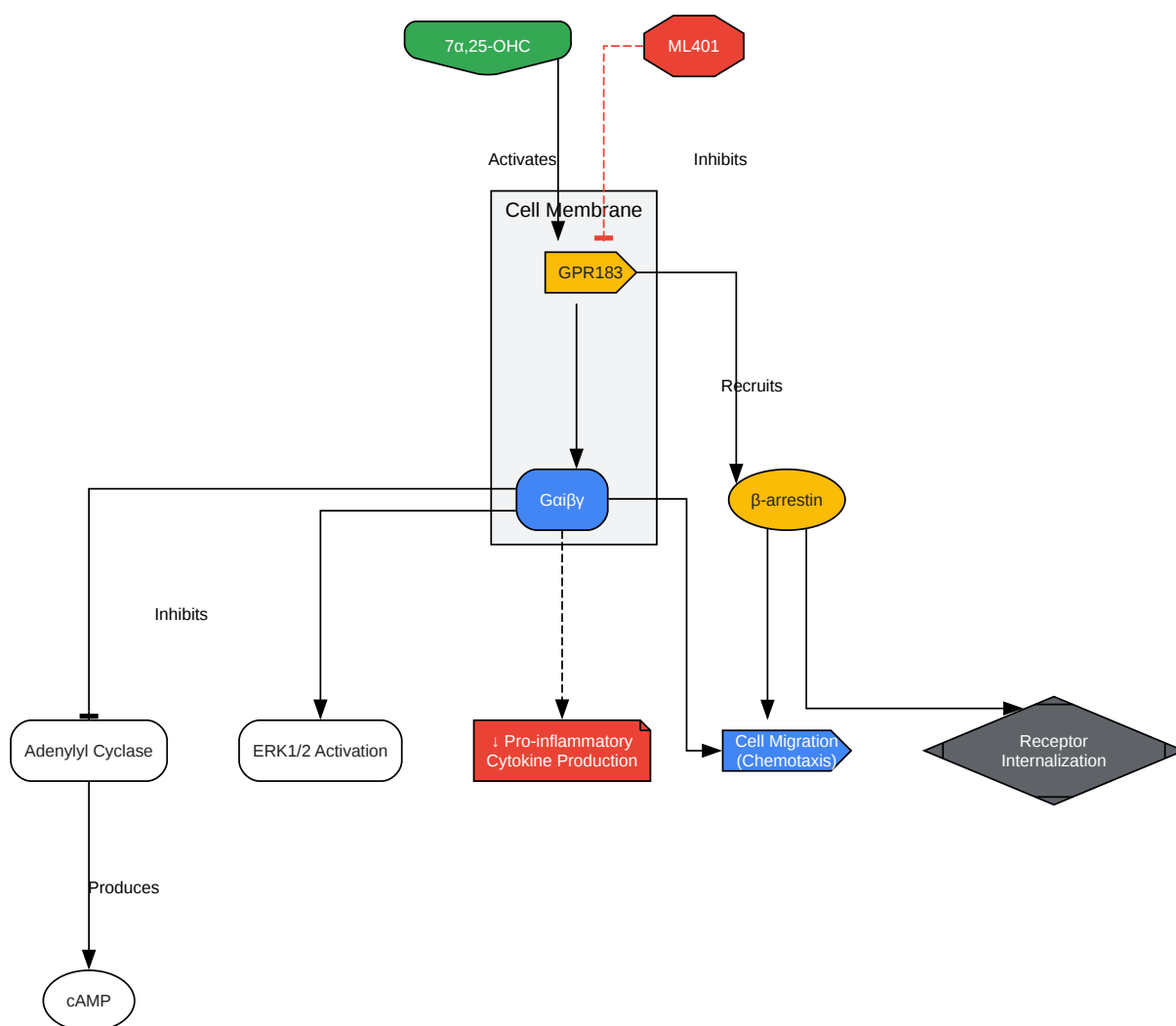
The inhibitory potency of **ML401** and other well-characterized GPR183 antagonists is summarized in the table below. This data is crucial for designing experiments and interpreting results related to GPR183 inhibition.

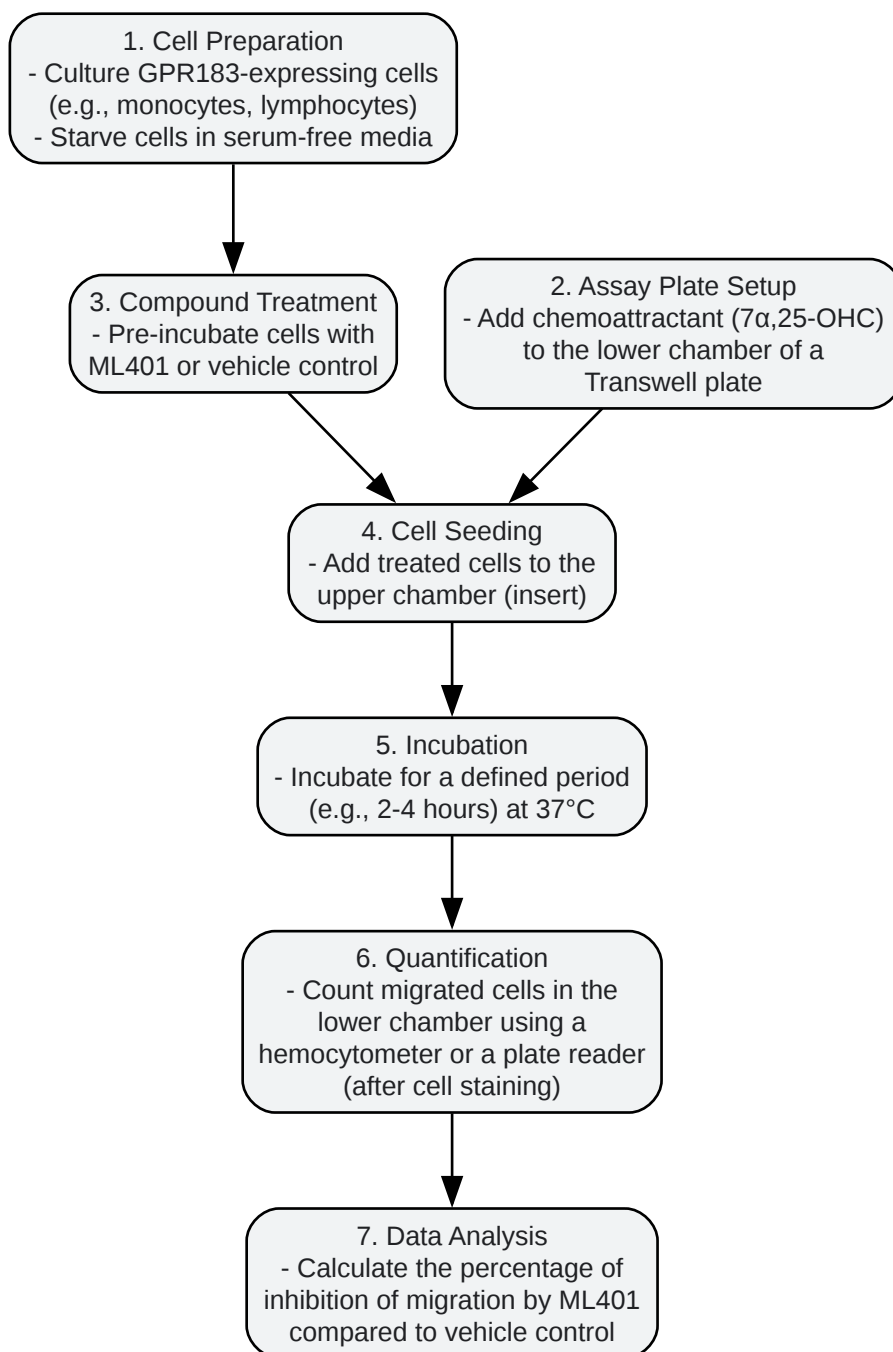
Compound	Assay Type	Target/Cell Line	IC50	Reference
ML401	Receptor Antagonism	EBI2/GPR183	~1 nM	[3]
ML401	Chemotaxis Assay	-	~6 nM	[3]
NIBR189	Gai Protein Activation	-	~0.23 μ M	[4]
GSK682753A	Gai Protein Activation	-	~0.35 μ M	[4]
GSK682753A	β -arrestin Recruitment	CHO cells	40 nM	

Downstream Signaling Pathways of GPR183 and Points of Inhibition

GPR183 primarily signals through the G α i subunit of heterotrimeric G proteins. Upon activation by 7 α ,25-OHC, GPR183 promotes the exchange of GDP for GTP on the G α i subunit, leading to its dissociation from the G $\beta\gamma$ dimer. This initiates a cascade of downstream events, including the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2. Additionally, GPR183 signaling involves β -arrestin, which plays a role in receptor desensitization and internalization, as well as in mediating chemotaxis.

ML401, as a GPR183 antagonist, blocks the initial step of this cascade by preventing the binding of 7 α ,25-OHC to the receptor, thereby inhibiting all subsequent downstream signaling events.





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